molecular formula C10H9F3N2O2 B11865864 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine CAS No. 570376-68-0

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine

Cat. No.: B11865864
CAS No.: 570376-68-0
M. Wt: 246.19 g/mol
InChI Key: RJGJJLOBQRZIIP-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine is an organic compound that features an aziridine ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with an appropriate aziridine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The aziridine ring can be opened under acidic or basic conditions to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-[2-amino-4-(trifluoromethyl)phenyl]aziridine.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine
  • 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]amine
  • 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanol

Uniqueness

This compound is unique due to its aziridine ring, which imparts specific reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

570376-68-0

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine

InChI

InChI=1S/C10H9F3N2O2/c1-6-5-14(6)8-3-2-7(10(11,12)13)4-9(8)15(16)17/h2-4,6H,5H2,1H3

InChI Key

RJGJJLOBQRZIIP-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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